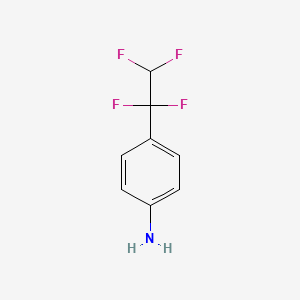
4-(1,1,2,2-Tetrafluoroethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1,2,2-Tetrafluoroethyl)aniline is an organic compound characterized by the presence of a tetrafluoroethyl group attached to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,2,2-Tetrafluoroethyl)aniline typically involves the reaction of aniline with tetrafluoroethylene. One common method includes the use of a catalyst such as palladium or nickel to facilitate the addition of the tetrafluoroethyl group to the aniline ring. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalytic hydrogenation and Bamberger rearrangement has been reported to improve the overall yield and reduce the environmental impact of the process .
化学反应分析
Types of Reactions: 4-(1,1,2,2-Tetrafluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted anilines, quinones, and nitro compounds .
科学研究应用
4-(1,1,2,2-Tetrafluoroethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antifungal and antibacterial properties.
作用机制
The mechanism by which 4-(1,1,2,2-Tetrafluoroethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The tetrafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activities and disrupt cellular processes, leading to its observed biological effects .
相似化合物的比较
- 4-(1,1,2,2-Tetrafluoroethoxy)aniline
- 4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride
- 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
Comparison: 4-(1,1,2,2-Tetrafluoroethyl)aniline is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
属性
分子式 |
C8H7F4N |
|---|---|
分子量 |
193.14 g/mol |
IUPAC 名称 |
4-(1,1,2,2-tetrafluoroethyl)aniline |
InChI |
InChI=1S/C8H7F4N/c9-7(10)8(11,12)5-1-3-6(13)4-2-5/h1-4,7H,13H2 |
InChI 键 |
CZXBEORLYRYDKE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C(F)F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















